molecular formula C33H48B2O4 B3049558 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene CAS No. 210347-49-2

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

Cat. No. B3049558
M. Wt: 530.4 g/mol
InChI Key: YHEHCZLBPYNMES-UHFFFAOYSA-N
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Description

“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C28H32B2O4 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrene core with two boronic ester groups attached at the 2 and 7 positions . The boronic ester groups each contain a boron atom bonded to two oxygen atoms and two methyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.18 . It is a solid at room temperature . .

Scientific Research Applications

Photoluminescence and Electrical Conductivity

Ranger, Rondeau, and Leclerc (1997) investigated well-defined poly(2,7-fluorene) derivatives synthesized through palladium-catalyzed couplings, including those involving 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. These polymers displayed blue emission in solution with high quantum yields and, upon base doping, exhibited electrical conductivities up to 10^-5 S/cm, suggesting potential in blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

Luminescent Properties for Optoelectronic Applications

Cheon et al. (2005) synthesized fluorene copolymers with DCM pendants using 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, which showed distinct absorption peaks and emissions in both solution and solid states. This points to their potential in optoelectronic applications like light-emitting diodes (LEDs) (Cheon et al., 2005).

Applications in Organic Solar Cells

Meena, Mohammad, Dutta, and Jacob (2018) explored the synthesis of copolymers containing N-substituted perylene dimide and dioctylfluorene units for organic solar cell (OSC) applications. The copolymers demonstrated high thermal stability and suitability for OSC applications, indicating the versatility of 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene in renewable energy technologies (Meena, Mohammad, Dutta, & Jacob, 2018).

Electroluminescent Materials and Mass Spectrometry Analysis

Hou Qiong (2002) conducted a mass spectrometry analysis of 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, highlighting its role as an intermediate in the synthesis of fluorene-based electroluminescent materials. This research contributes to our understanding of the structural identification and properties of fluorene derivatives in electroluminescence (Hou Qiong, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-[7-(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48B2O4/c1-3-5-7-9-11-13-19-33(20-14-12-10-8-6-4-2)31-25-27(34-36-21-22-37-34)15-17-29(31)30-18-16-28(26-32(30)33)35-38-23-24-39-35/h15-18,25-26H,3-14,19-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEHCZLBPYNMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446664
Record name 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

CAS RN

210347-49-2
Record name 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
I Yamaguchi, BJ Choi, T Koizumi, K Kubota… - …, 2007 - ACS Publications
Pd-complex-catalyzed polycondensation of 3,6-dibromo-1,2-phenylenediamine (1) with 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (2) gave polymer 1a which consisted of 1,2-…
Number of citations: 70 pubs.acs.org
DJ Brennan, Y Chen, S Feng, JP Godschalx… - MRS Online …, 2004 - cambridge.org
New poly(fluorene-thiophene) alternating copolymers are described in which either the dioctylfluorene or bithiophene units in poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2) are …
Number of citations: 5 www.cambridge.org
Z Chen, J Fang, F Gao, TJK Brenner, KK Banger… - Organic electronics, 2011 - Elsevier
We report a comparative study of optical properties, structure and morphology, field-effect transistor (FET) and solar cell performance between poly(4-(3,4′-dihexyl-2,2′-bithiophen-5-…
Number of citations: 26 www.sciencedirect.com
H Helten - Chemistry–A European Journal, 2016 - Wiley Online Library
The replacement of C=C units by their isoelectronic and isosteric B=N units (BN/CC isosterism) in π‐conjugated organic compounds, as a strategy to produce novel organic–inorganic …
Z Chen, J Yang, F Wu, L Chen, Y Chen - Chemical Research in Chinese …, 2017 - Springer
Three novel regular acceptor-donor1-acceptor-donor2(A-D1-A-D2) terpolymers were prepared via embedding a second donor(D2) unit into the traditional DA backbone to manipulate …
Number of citations: 5 link.springer.com
KY Pu, G Wang, B Liu - … Polyelectrolytes: Fundamentals and …, 2012 - Wiley Online Library
Conjugated polyelectrolytes (CPEs) are π‐conjugated polymers with charged ionic side chains, which allow for vital applications ranging from organic light‐emitting diodes, solar cells, …
Number of citations: 14 onlinelibrary.wiley.com
A Islam, J Li, M Pervaiz, ZH Lu, M Sain… - Advanced Energy …, 2019 - Wiley Online Library
Zwitterions, a class of materials that contain covalently bonded cations and anions, have been extensively studied in the past decades owing to their special features, such as excellent …
Number of citations: 63 onlinelibrary.wiley.com
WJ Li, B Liu, Y Qian, LH Xie, J Wang, SB Li… - Polymer …, 2013 - pubs.rsc.org
Diazafluorene (DAF) has a similar configuration to a fluorene unit except that two carbon atoms are replaced with nitrogen atoms, offering an ideal model of supramolecular conjugated …
Number of citations: 28 pubs.rsc.org
MT Cole, RJ Parmee, A Kumar, CM Collins… - Nanoscale …, 2016 - pubs.rsc.org
Here we report on a straightforward and rapid means of enhancing the field electron emission performance of nascent vertically aligned multi-walled carbon nanotubes by introducing a …
Number of citations: 4 pubs.rsc.org
J Fang, BH Wallikewitz, F Gao, G Tu… - Journal of the …, 2011 - ACS Publications
A new zwitterionic conjugated polyelectrolyte without free counterions has been used as an electron injection material in polymer light-emitting diodes. Both the efficiency and maximum …
Number of citations: 211 pubs.acs.org

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